molecular formula C11H15NO2 B1203448 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 4593-97-9

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No. B1203448
CAS RN: 4593-97-9
M. Wt: 193.24 g/mol
InChI Key: CBMULJVNWNTWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a member of isoquinolines.

Scientific Research Applications

Alkaloid Isolation and Characterization

  • Isolation from Plants : It's isolated as a major alkaloid from Hammada scoparia leaves, belonging to the isoquinoline family. It was characterized using NMR spectroscopy and X-ray crystallographic techniques (Jarraya et al., 2008).

Pharmacological Studies

  • Impact on Blood Pressure and Smooth Muscle : Studies on isoquinolines show that hydroxy groups increase pressor action while methoxy groups decrease it. The position of these groups significantly affects blood pressure and smooth muscle activity (Fassett & Hjort, 1938).
  • Pharmacological Effects of Derivatives : 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their chemical and pharmacological properties, including toxicity and effects on blood pressure and respiration (Hjort et al., 1942).

Chemical Synthesis and Transformation

  • Stereospecific N-Methylation : Stereospecific N-methylation of this compound and its derivatives has been reported, showing preferential methylation of different enantiomers (Bahnmaier et al., 1999).
  • Synthesis Techniques : Methods for synthesizing variations of this compound, including 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, have been developed (Zlatoidský & Gabos, 2009).
  • Synthesis of Enantiopure Compounds : A method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in nuclear receptors modulation, has been developed (Forró et al., 2016).

Nanotechnology and Quantum Studies

  • Quantum Entanglement Dynamics : This compound has been used in analytical models to study interactions with a two-mode field in the context of human cancer cells, tissues, and tumor diagnosis (Alireza et al., 2019).

Neurological Research

  • Neuroprotective or Neurotoxic Activity : Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds shows potential neuroprotective activity, particularly in the context of Parkinson's disease treatment (Okuda et al., 2003).

properties

IUPAC Name

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-10(13)11(14-2)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMULJVNWNTWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963463
Record name 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4593-97-9
Record name Isosalsoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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